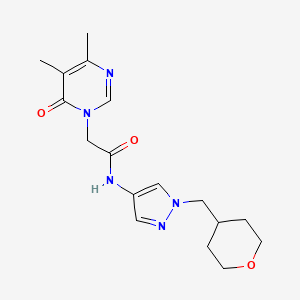
甲基(4-氯-2-硝基苯氧基)乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl (4-chloro-2-nitrophenoxy)acetate” is a chemical compound with the CAS Number: 13212-52-7 . It has a molecular weight of 245.62 and its IUPAC name is methyl (4-chloro-2-nitrophenoxy)acetate .
Molecular Structure Analysis
The molecular structure of “Methyl (4-chloro-2-nitrophenoxy)acetate” is represented by the formula C9H8ClNO5 . The InChI code for this compound is 1S/C9H8ClNO5/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl (4-chloro-2-nitrophenoxy)acetate” has a molecular weight of 245.62 .科学研究应用
合成和化学性质
甲基(4-氯-2-硝基苯氧基)乙酸酯用于合成各种化学品。例如,2-(2-硝基苯氧基)乙酸可以使用 2-硝基苯酚和 2-氯乙酸甲酯合成,表明类似化合物在多步化学合成中的应用 (H. Dian, 2012)。
该化合物与除草剂的合成有关,例如 AKH-7088,其中相关化学品的几何异构体对阔叶杂草表现出显着的除草活性 (Yoshiharu Hayashi & H. Kouji, 1990)。
它参与在对对卤代苯酚或对卤代苯乙酸酯进行硝化后形成 4-卤代-4-硝基环己-2,5-二烯酮,展示了其在复杂有机化合物生产中的作用 (R. Clewley, G. G. Cross, A. Fischer, & G. Henderson, 1989)。
生物相关和环境应用
涉及类似于甲基(4-氯-2-硝基苯氧基)乙酸酯的配体的锌 (II) 配合物在生物相关反应(如 DNA 切割)中表现出催化活性,表明在生物技术和医学中的潜在应用 (Prateeti Chakraborty 等人,2014)。
结构相似的甲基巴拉松等化合物在光辅助芬顿反应中在水中完全氧化,突出了在农药降解中的环境意义 (J. Pignatello & Yunfu. Sun, 1995)。
Alcaligenes eutrophus JMP 134 将结构相关的化合物 2-氯-4-甲基苯氧基乙酸酯转化为死胡同代谢物,提供了对这类化学品生物降解途径的见解 (D. Pieper, K. Stadler-Fritzsche, K. Engesser, & H. Knackmuss, 1993)。
甲基(4-氯-2-硝基苯氧基)乙酸酯类似物已被研究为 CRMP 1 抑制剂,突出了在癌症研究中的潜在应用,特别是对肺癌 (Ishan I. Panchal, R. Rajput, & Ashish D. Patel, 2020)。
安全和危害
The safety data sheet for “Methyl (4-chloro-2-nitrophenoxy)acetate” suggests that it may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
未来方向
作用机制
Target of Action
Methyl (4-chloro-2-nitrophenoxy)acetate is a complex organic compound Similar compounds are known to interact with various enzymes and proteins within the cell, affecting their function and leading to changes in cellular processes .
Mode of Action
It’s worth noting that compounds with similar structures often undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, interacts with an electrophilic center, an atom or molecule that accepts an electron pair . This interaction can lead to the formation of new chemical bonds and the alteration of the compound’s structure .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cellular metabolism and signal transduction . The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting the cell’s function and behavior .
Pharmacokinetics
Similar compounds are often absorbed through the gastrointestinal tract and distributed throughout the body, where they can interact with their targets . Metabolism of these compounds can occur in the liver, and they are typically excreted in the urine .
Result of Action
The compound’s interaction with its targets and its effects on biochemical pathways can lead to changes in cellular function and behavior .
Action Environment
The action, efficacy, and stability of Methyl (4-chloro-2-nitrophenoxy)acetate can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the cell or organism in which the compound is acting . Understanding these factors can be crucial for predicting the compound’s behavior and effects.
属性
IUPAC Name |
methyl 2-(4-chloro-2-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHRIJCPZRRMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-chloro-2-nitrophenoxy)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

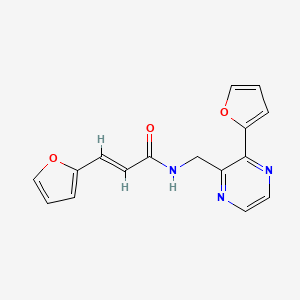
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B3011453.png)
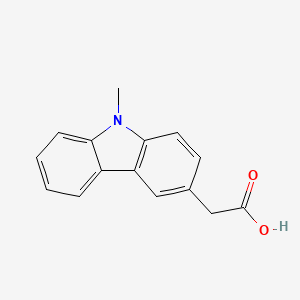
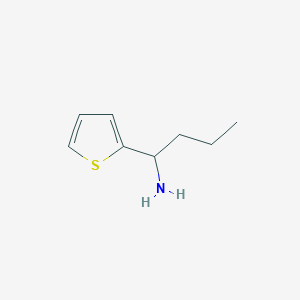
![(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid](/img/structure/B3011458.png)
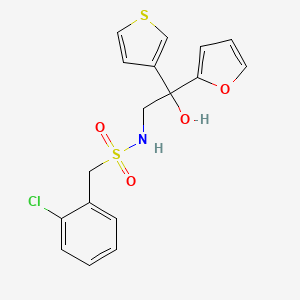
![2-iodo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3011460.png)
![Lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011462.png)
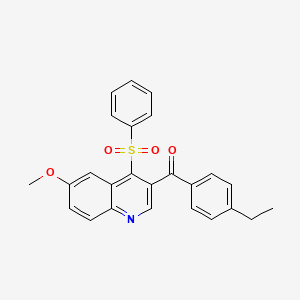

![3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3011469.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B3011470.png)
